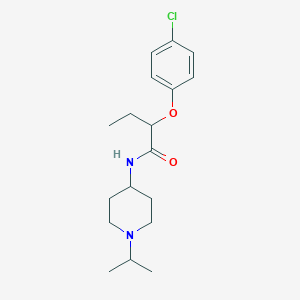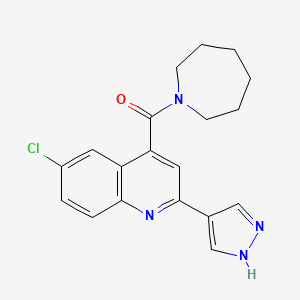![molecular formula C17H16F3NO B5149000 N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide, commonly known as DPA-TFA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of trifluoroacetic acid and has been synthesized using several methods. The purpose of
Mécanisme D'action
The mechanism of action of DPA-TFA is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs can result in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DPA-TFA has been shown to have several biochemical and physiological effects. Studies have reported that it can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. In addition, it has also been reported to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DPA-TFA is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, it has also been reported to have antifungal and antibacterial properties. However, one of the limitations of DPA-TFA is its potential toxicity. Studies have reported that it can cause liver toxicity and may have adverse effects on the immune system.
Orientations Futures
There are several future directions for research on DPA-TFA. One area of research is in the development of new drugs based on DPA-TFA. Studies have suggested that modifications to the structure of DPA-TFA may lead to the development of more potent and selective anticancer agents. Another area of research is in the investigation of the mechanism of action of DPA-TFA. Further studies are needed to fully understand how it works and to identify its molecular targets. Finally, there is a need for more studies to evaluate the safety and toxicity of DPA-TFA in humans.
Conclusion
In conclusion, DPA-TFA is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using several methods and has been extensively studied for its potential as an anticancer agent. DPA-TFA has been shown to exhibit potent anticancer activity against various cancer cell lines, and it also has antifungal and antibacterial properties. However, its potential toxicity is a limitation, and further studies are needed to evaluate its safety and toxicity in humans.
Méthodes De Synthèse
DPA-TFA can be synthesized using several methods, including the reaction of 3,4-dimethylbenzyl chloride and phenylmagnesium bromide with trifluoroacetic anhydride. Another method involves the reaction of 3,4-dimethylbenzaldehyde and benzylmagnesium chloride with trifluoroacetic anhydride. These methods have been reported to yield DPA-TFA in good yields and purity.
Applications De Recherche Scientifique
DPA-TFA has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. DPA-TFA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been reported to have antifungal and antibacterial properties.
Propriétés
IUPAC Name |
N-[(3,4-dimethylphenyl)-phenylmethyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-11-8-9-14(10-12(11)2)15(13-6-4-3-5-7-13)21-16(22)17(18,19)20/h3-10,15H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIFHARTTIHJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[methoxy(diphenyl)acetyl]azepane](/img/structure/B5148927.png)

![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)
![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)

![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)